

An In-depth Technical Guide to 1-Cyclobutylethanol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Cyclobutylethanol*

Cat. No.: *B024324*

[Get Quote](#)

Abstract

1-Cyclobutylethanol, a secondary alcohol bearing the strained cyclobutane moiety, has emerged as a valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of **1-Cyclobutylethanol**, from its historical context and discovery to contemporary synthetic methodologies and applications. A detailed exploration of its chemical properties, spectroscopic data, and key reaction mechanisms is presented for researchers, scientists, and drug development professionals. This document aims to serve as an in-depth resource, elucidating the causality behind experimental choices and providing validated protocols for its synthesis and derivatization.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, a four-membered carbocycle, possesses a significant amount of ring strain (approximately 26 kcal/mol), rendering it a unique and reactive structural motif in organic chemistry.^[1] Historically, the synthesis of cyclobutanes presented a considerable challenge, with the first synthesis of the parent cyclobutane being achieved in 1907.^[2] The unique puckered conformation of the cyclobutane ring imparts distinct stereochemical and physical properties to molecules containing this scaffold.^[1] In the realm of medicinal chemistry, the

incorporation of cyclobutane rings has become an increasingly utilized strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.^[1] The rigid, three-dimensional nature of the cyclobutane unit can serve as a bioisostere for other groups, offering improvements in metabolic stability, receptor binding affinity, and overall pharmacological profiles.^{[1][3]}

1-Cyclobutylethanol (Figure 1) is a chiral secondary alcohol that serves as a key intermediate in the synthesis of various biologically active molecules. Its utility is underscored by its role in the preparation of Dihydroorotate Dehydrogenase (DHODH) inhibitors and GPR43 modulators, which are targets for a range of diseases including cancer, inflammatory conditions, and metabolic disorders.^[1]

Figure 1. Chemical Structure of **1-Cyclobutylethanol**.

Historical Perspective and Discovery

While pinpointing the exact first synthesis of **1-Cyclobutylethanol** is challenging, its discovery is intrinsically linked to the pioneering work on cyclobutane chemistry in the early 20th century. The work of chemists like Richard Willstätter, who first synthesized cyclobutane in 1907, laid the groundwork for the exploration of this class of compounds.^[2] The research of Russian chemist Nikolay Dmitrievich Zelinsky in the early 1900s on the chemistry of cyclic hydrocarbons, including the transformation of cyclobutane derivatives, was also instrumental in advancing the field.^[4]

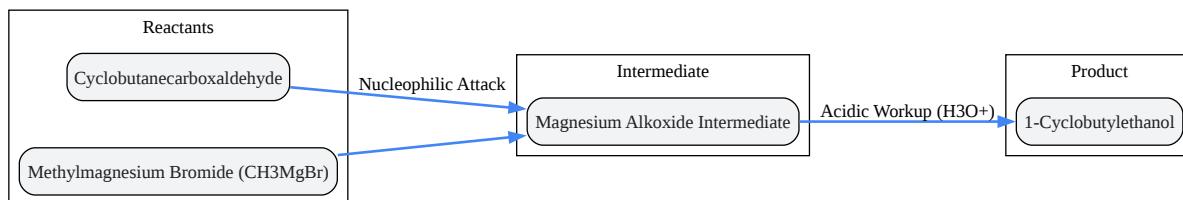
Early synthetic efforts would have likely relied on multi-step sequences, possibly involving the formation of a cyclobutyl ketone followed by reduction, or the reaction of a cyclobutane-based organometallic reagent with an aldehyde. The development of the Grignard reaction by Victor Grignard in 1900 provided a powerful tool for the formation of alcohols, and it is highly probable that the synthesis of **1-Cyclobutylethanol** was first achieved through the application of this Nobel Prize-winning methodology.^[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and analytical characteristics of **1-Cyclobutylethanol** is essential for its application in synthesis.

Property	Value	Source
CAS Number	7515-29-9	[6]
Molecular Formula	C ₆ H ₁₂ O	[7]
Molecular Weight	100.16 g/mol	[7]
Boiling Point	144 °C (at 752 Torr)	[8]
Density	0.9075 g/cm ³ (at 10 °C)	[8]
Appearance	Colorless to light yellow liquid	[8]

Spectroscopic Data


- Infrared (IR) Spectroscopy: The IR spectrum of **1-Cyclobutylethanol** exhibits a characteristic broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. A strong absorption around 2960 cm⁻¹ is indicative of C-H stretching vibrations of the alkyl groups.[\[2\]](#)
- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment. Key expected signals include a quartet for the methine proton (CH-OH) coupled to the adjacent methyl protons, a doublet for the methyl group, and a complex multiplet for the protons of the cyclobutane ring. The chemical shifts are influenced by the puckered conformation of the cyclobutane ring.[\[6\]](#)
- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum of **1-Cyclobutylethanol** will show distinct signals for each of the carbon atoms. The carbon bearing the hydroxyl group will be shifted downfield. The unsubstituted cyclobutane ring itself has a characteristic resonance at approximately 22.4 ppm.[\[6\]](#)
- Mass Spectrometry (MS): The mass spectrum of **1-Cyclobutylethanol** typically shows a weak or absent molecular ion peak (m/z = 100) due to the facile fragmentation of alcohols.[\[9\]](#) [\[10\]](#) Common fragmentation patterns include the loss of a water molecule (M-18), an ethyl group (M-29), and an acetyl group (M-43). The fragmentation is influenced by the stability of the resulting carbocations.[\[11\]](#)

Modern Synthetic Methodologies

The synthesis of **1-Cyclobutylethanol** is now well-established, with two primary and efficient routes: the Grignard reaction and the reduction of cyclobutyl methyl ketone. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Grignard Reaction: A Cornerstone of Alcohol Synthesis

The Grignard reaction remains one of the most versatile and widely used methods for the formation of carbon-carbon bonds and the synthesis of alcohols.^[5] For the preparation of **1-Cyclobutylethanol**, this involves the reaction of a methylmagnesium halide (a Grignard reagent) with cyclobutanecarboxaldehyde, or the reaction of cyclobutylmagnesium halide with acetaldehyde.

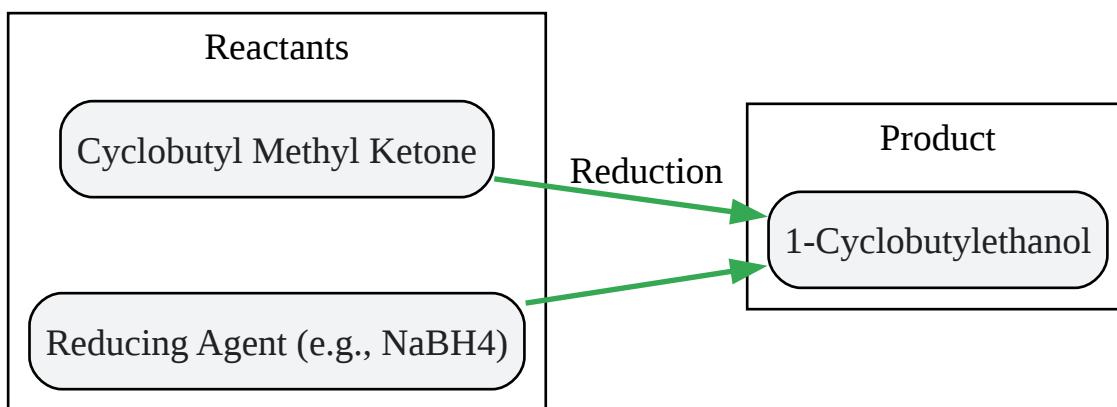
[Click to download full resolution via product page](#)

A simplified workflow of the Grignard synthesis.

Materials:

- Magnesium turnings
- Iodine crystal (as an initiator)
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Methyl iodide or Methyl bromide

- Cyclobutanecarboxaldehyde
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate


Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
 - Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add a small crystal of iodine.
 - Prepare a solution of methyl iodide in anhydrous diethyl ether and add a small portion to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
 - Add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
- Reaction with Aldehyde:
 - Cool the freshly prepared Grignard reagent in an ice bath.
 - Dissolve cyclobutanecarboxaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the aldehyde solution dropwise to the stirred Grignard reagent.
- Workup:
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

- Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **1-Cyclobutylethanol**, which can be further purified by distillation.

Reduction of Cyclobutyl Methyl Ketone

An alternative and equally effective route to **1-Cyclobutylethanol** is the reduction of the corresponding ketone, cyclobutyl methyl ketone (also known as acetylcylobutane). This transformation can be achieved using a variety of reducing agents.

[Click to download full resolution via product page](#)

General scheme for the reduction of cyclobutyl methyl ketone.

Common reducing agents for this purpose include:

- Sodium borohydride (NaBH_4): A mild and selective reducing agent, often used in alcoholic solvents like methanol or ethanol. It is a safer and more convenient alternative to lithium aluminum hydride.

- Lithium aluminum hydride (LiAlH_4): A powerful reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or THF. It offers high yields but requires more stringent handling precautions.
- Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO_2), or Raney nickel. This is often a clean and efficient method, particularly on an industrial scale.

Materials:

- Cyclobutyl methyl ketone
- Methanol
- Sodium borohydride (NaBH_4)
- Dilute hydrochloric acid (e.g., 1 M HCl)
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup:
 - Dissolve cyclobutyl methyl ketone in methanol in a round-bottom flask and cool the solution in an ice bath.
- Addition of Reducing Agent:
 - Slowly add sodium borohydride in small portions to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.
- Reaction Monitoring and Quenching:
 - After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC).

- Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the solution is acidic.
- Workup:
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter and concentrate the solution to obtain the crude **1-Cyclobutylethanol**, which can be purified by distillation.

Applications in Drug Discovery and Organic Synthesis

1-Cyclobutylethanol is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. Its primary application lies in its use as a precursor for the synthesis of heterocyclic compounds that exhibit a range of biological activities.

As previously mentioned, it is a key component in the synthesis of DHODH inhibitors.^[1] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition is a validated strategy for the treatment of various cancers and autoimmune diseases. The cyclobutylethanol moiety can be incorporated into the inhibitor scaffold to optimize its binding to the enzyme and its overall drug-like properties.

Furthermore, **1-Cyclobutylethanol** is utilized in the preparation of GPR43 modulators. GPR43 is a G-protein coupled receptor that is involved in metabolic and inflammatory processes, making it an attractive target for the treatment of conditions such as obesity, diabetes, and inflammatory bowel disease.^[1]

Beyond these specific applications, the chiral nature of **1-Cyclobutylethanol** makes it a useful building block in asymmetric synthesis, where the stereochemistry of the final product is critical for its biological activity. The hydroxyl group can be readily converted into other functional groups, allowing for a wide range of chemical transformations and the construction of diverse molecular architectures. The acid-catalyzed rearrangement of **1-cyclobutylethanol** to form

cyclopentyl derivatives also provides a pathway to more complex carbocyclic systems.[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Conclusion

1-Cyclobutylethanol, a seemingly simple secondary alcohol, embodies a rich history rooted in the development of cyclobutane chemistry. Its synthesis, now efficiently achieved through well-established methods like the Grignard reaction and ketone reduction, provides access to a versatile building block for medicinal chemistry and organic synthesis. The unique structural and stereochemical features imparted by the cyclobutane ring continue to make **1-Cyclobutylethanol** and its derivatives valuable tools for the design and synthesis of novel therapeutic agents. This guide has aimed to provide a comprehensive and practical resource for scientists working with this important molecule, bridging the gap between historical context, fundamental chemical principles, and modern synthetic applications.

References

- Cyclobutane - Wikipedia. (n.d.).
- 1-Cyclobutylethan-1-ol | C6H12O | CID 142262 - PubChem. (n.d.).
- **1-Cyclobutylethanol** - the NIST WebBook. (n.d.).
- Grignard reaction - Wikipedia. (n.d.).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed. (2022).
- Consider the reaction of **1-cyclobutylethanol** (1-hydroxyethylcyclobutane) with concentrated H₂SO₄ at 120°C. - Chegg. (2020, July 5).
- Solved Consider the reaction of **1-cyclobutylethanol** | Chegg.com. (2018, October 31).
- Solved Consider the reaction of **1-cyclobutylethanol** | Chegg.com. (2020, December 2).
- Solved When **1-cyclobutylethanol** (shown below) is treated | Chegg.com. (2023, January 18).
- Ketone, cyclopropyl methyl - Organic Syntheses Procedure. (n.d.).
- Cyclobutanes in Small-Molecule Drug Candidates - PMC - PubMed Central. (n.d.).
- Cyclobutane chemistry. 2. Reactions and mechanisms | Journal of Chemical Education. (1963, November 1).
- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. (2022). Current medicinal chemistry, 29(23), 4113–4135. [\[Link\]](#)
- When 1 -cyclobutylethanol (shown below) is treated with concentrated \mat.. - Filo. (2024, June 6).

- Solved Consider the reaction of **1-cyclobutylethanol** | Chegg.com. (2017, November 19).
- 6.2: Fragmentation - Chemistry LibreTexts. (2022, July 3).
- Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC - NIH. (n.d.).
- Mutual transformations of cyclohexane and benzene (1911). - ResearchGate. (n.d.).
- Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst | Journal of the American Chemical Society. (2019, October 29).
- ¹³C NMR Spectroscopy :: ¹³C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- 5: Organic Spectrometry. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane - Wikipedia [en.wikipedia.org]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Cyclobutylethanol | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Cyclobutanes | Semantic Scholar [semanticsscholar.org]
- 15. Cyclobutane synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Cyclobutylethanol: Discovery, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024324#discovery-and-history-of-1-cyclobutylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com